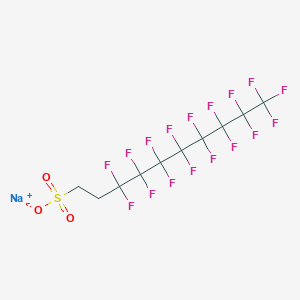

1H,1H,2H,2H-Perfluorodecanesulfonic Acid Sodium

説明

1H,1H,2H,2H-Perfluorodecanesulfonic Acid Sodium (CAS: 27619-96-1), also known as 8:2 fluorotelomer sulfonate (8:2 FTS), is a sodium salt of a perfluoroalkyl sulfonic acid (PFSA). It belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by a fully fluorinated carbon chain attached to a sulfonic acid group. The compound has a 10-carbon backbone, with 8 perfluorinated carbons and 2 hydrogenated carbons adjacent to the sulfonic acid group . This structure confers exceptional chemical stability, surfactant properties, and resistance to thermal and chemical degradation. It is widely used as a PFOS (perfluorooctanesulfonic acid) alternative in industrial applications such as firefighting foams, coatings, and water-repellent textiles .

特性

IUPAC Name |

sodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F17O3S.Na/c11-3(12,1-2-31(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27;/h1-2H2,(H,28,29,30);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLZYTLXSBXJCI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F17NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301337590 | |

| Record name | 8:2 Fluorotelomer sulfonate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301337590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27619-96-1 | |

| Record name | 8:2 Fluorotelomer sulfonate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301337590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Multi-Step Fluorination Process

Starting Material:

Typically, a suitable decane derivative (e.g., 1-bromodecane or decane sulfonate precursor) is used.Fluorination Reaction:

The substrate undergoes fluorination using reagents such as cobalt trifluoride (CoF3) or elemental fluorine under controlled conditions to replace hydrogen atoms at specific positions with fluorine atoms.Selective Hydrogen Retention:

The 1H,1H,2H,2H pattern indicates that some hydrogens remain on the first two carbons, which requires careful fluorination control to avoid full perfluorination.Sulfonation:

The fluorinated intermediate is treated with sulfonating agents (e.g., chlorosulfonic acid or sulfur trioxide complexes) to introduce the sulfonic acid group at the terminal carbon.Neutralization:

The sulfonic acid is neutralized with sodium hydroxide to yield the sodium salt, this compound.

This method is typical for industrial-scale synthesis where control over chain length and substitution pattern is critical.

Analytical and Purification Techniques

Analytical Verification:

Gas chromatography/mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are commonly used to verify the structure and purity of the compound during and after synthesis.Purification:

Techniques such as solvent extraction, recrystallization, and solid-phase extraction (SPE) are employed to isolate the pure sodium salt form and remove impurities.

Data Table: Summary of Preparation Parameters and Conditions

| Preparation Step | Typical Conditions / Reagents | Notes |

|---|---|---|

| Starting Material | Decane derivative (e.g., 1-bromodecane) | Purity critical for final product quality |

| Fluorination | Elemental fluorine or CoF3, controlled temp | Selective fluorination to retain some H |

| Sulfonation | Chlorosulfonic acid or SO3 complexes | Terminal sulfonic acid group introduction |

| Neutralization | Sodium hydroxide (NaOH) | Forms sodium salt of sulfonic acid |

| Purification | Solvent extraction, recrystallization, SPE | Ensures removal of unreacted materials |

| Analytical Verification | GC/MS, LC-MS/MS | Confirms molecular structure and purity |

Research Findings and Notes on Preparation

The fluorination step is the most critical and challenging due to the need to control the degree of fluorination and avoid over-fluorination.

The sodium salt form improves water solubility, which is essential for its applications as a surfactant and in environmental analysis.

Analytical methods developed for detection and quantification of this compound in environmental samples rely on the purity and known structure of the synthesized standard, underscoring the importance of precise preparation methods.

The compound is part of a broader class of fluorotelomer sulfonates (FTS), where the number of fluorinated carbons and hydrogen atoms varies; preparation methods are adapted accordingly.

化学反応の分析

Reductive Degradation in Advanced Reduction Systems

The compound undergoes reductive degradation in UV/sulfite + iodide (UV/S + I) systems, which generate hydrated electrons (eₐq⁻) to cleave C-F bonds . Key findings include:

Reaction Mechanism

-

Electron Transfer : Hydrated electrons attack the fluorinated chain, initiating sequential C-F bond cleavage .

-

Hydrodefluorination : Replacement of fluorine atoms with hydrogen atoms occurs via radical intermediates (Figure 3g in ).

-

Decarboxylation Competing Pathway : Partial defluorination may lead to carboxylate byproducts (e.g., acetate) .

Degradation Efficiency

| Parameter | UV/S + I System | UV/S System (Baseline) |

|---|---|---|

| PFAS Decay Rate (h⁻¹) | 3× faster | Baseline |

| Defluorination Time | 1 hour (90%+) | 2–4 hours |

| EE/O (kW h m⁻³) | <1.5 | Higher |

This system achieved >99.7% removal of PFAS analogs and >90% defluorination in concentrated NaCl solutions .

Structural Influence on Reactivity

The compound’s structure (sodium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecane-1-sulfonate) drives its reactivity:

-

Fluorinated Chain : The C₆–C₁₀ fluorinated segment resists oxidation but is susceptible to reductive cleavage .

-

Sulfonate Group : Acts as an electron-withdrawing group, stabilizing intermediates during degradation .

Environmental Transformation Pathways

While direct environmental reaction data for this specific compound is limited, analogous PFAS behavior suggests:

-

Photolysis : Unlikely under natural sunlight due to strong C-F bonds.

-

Microbial Degradation : Minimal observed activity due to biochemical inertness.

-

Advanced Reduction Processes (ARPs) : Primary viable degradation route, as demonstrated in UV/S + I systems .

Enhanced Reaction Kinetics

-

Iodide Role : Increases eₐq⁻ availability by 2× and extends eₐq⁻ lifetime by 8× compared to UV/I systems .

-

Sulfite Utilization : Optimized consumption in concentrated PFAS solutions reduces reagent waste .

Byproduct Analysis

| Transformation Product | Yield (%) | Pathway |

|---|---|---|

| Acetate | 72–93 | Hydrodefluorination |

| Shorter-chain PFAS | Trace | Incomplete defluorination |

Challenges and Limitations

科学的研究の応用

Environmental Monitoring

PFDS-Na is utilized in environmental studies to assess the presence and concentration of PFAS in various matrices such as water, soil, and biota. Its stability and resistance to degradation make it an ideal candidate for monitoring contamination levels.

Case Study: Water Quality Assessment

A study conducted by the FDA demonstrated the extraction of PFAS from food samples using acetonitrile and formic acid. The modified QuEChERS method allowed for the detection of PFDS-Na among other PFAS compounds in complex food matrices like chocolate milk and salmon .

Analytical Chemistry

PFDS-Na serves as a reference standard in analytical chemistry for developing and validating methods aimed at detecting PFAS in environmental samples. Its use in high-performance liquid chromatography (HPLC) has been instrumental in establishing reliable detection protocols.

Data Table: Analytical Methods for PFAS Detection

| Method | Detection Limit | Sample Type | Reference |

|---|---|---|---|

| HPLC-MS | 0.5 ng/mL | Water | FDA Method |

| LC-MS/MS | 1 ng/mL | Soil | Environmental Study |

| QuEChERS | 5 ng/g | Food | FDA Method |

Industrial Applications

The unique properties of PFDS-Na make it suitable for various industrial applications, particularly in the formulation of surface coatings and treatments that require water and oil repellency.

Case Study: Coating Formulations

Research indicates that PFDS-Na can enhance the durability of coatings used in aerospace and automotive industries by providing resistance to environmental degradation . These coatings are essential for maintaining performance under extreme conditions.

Biological Studies

PFDS-Na is also being investigated for its biological interactions, particularly concerning its potential toxicity and bioaccumulation in living organisms. Understanding these interactions is crucial for assessing the environmental impact of PFAS.

Case Study: Toxicological Assessment

Studies have shown that exposure to PFAS, including PFDS-Na, can lead to adverse health effects in aquatic organisms. Research on fish species exposed to various concentrations of PFDS-Na revealed significant bioaccumulation and potential endocrine disruption effects .

作用機序

The mechanism by which 1H,1H,2H,2H-Perfluorodecanesulfonic Acid Sodium exerts its effects involves its interaction with biological membranes and proteins. The compound's fluorinated carbon chain enhances its ability to penetrate cell membranes, leading to potential biological effects. The sulfonic acid group can also interact with various biomolecules, affecting their function and stability.

Molecular Targets and Pathways:

Cell Membranes: The compound can disrupt cell membrane integrity and function.

Proteins: It can bind to and alter the activity of certain proteins, potentially leading to changes in cellular processes.

類似化合物との比較

Structural and Chemical Properties

The table below compares key structural and physicochemical properties of 1H,1H,2H,2H-Perfluorodecanesulfonic Acid Sodium with related PFAS:

Key Observations :

Environmental Persistence and Toxicity

- Persistence : All PFAS, including 8:2 FTS and 6:2 FTS, are environmentally persistent due to strong C-F bonds. However, 8:2 FTS degrades more slowly than 6:2 FTS in wastewater treatment systems, complicating removal .

- Toxicity: 8:2 FTS: Zebrafish studies show developmental toxicity at 0.2 μM, including heart malformations and reduced blood flow, though less acute than PFOS . 6:2 FTS: Causes pericardial edema and vascular hyperplasia in zebrafish embryos at 2 μM but has a higher LC₅₀ (96-hour) of 125 μM compared to PFOS (LC₅₀ = 15 μM) .

Regulatory Status

- 8:2 FTS and 6:2 FTS: Not yet globally restricted but monitored under EPA’s PFAS Action Plan. The EU classifies them as "substances of very high concern" due to persistence .

- PFOS : Banned under the Stockholm Convention (2009) .

生物活性

1H,1H,2H,2H-Perfluorodecanesulfonic Acid Sodium (commonly referred to as PFDS) is a member of the per- and polyfluoroalkyl substances (PFAS) family. This compound has garnered attention due to its widespread use in industrial applications and its potential environmental and health impacts. This article provides a comprehensive overview of the biological activity associated with PFDS, including toxicity studies, case studies, and relevant research findings.

Overview of PFDS

PFDS is characterized by a long carbon chain with fluorinated groups, which confer unique chemical properties such as hydrophobicity and lipophobicity. These properties make PFDS useful in various applications, including surfactants in firefighting foams and coatings. However, the persistence of PFAS in the environment raises concerns regarding their biological effects.

Acute Toxicity

Research indicates that PFDS exhibits moderate acute toxicity. The oral median lethal dose (LD50) for related compounds such as perfluorooctane sulfonate (PFOS) is approximately 252 mg/kg in rats, suggesting that PFDS may have similar toxicity profiles . Inhalation studies indicate a low acute toxicity profile with a median lethal concentration (LC50) of 5.2 mg/L for related compounds .

Chronic Toxicity

Chronic exposure to PFDS has been linked to several adverse health effects:

- Liver Damage : Repeated exposure has resulted in hepatotoxicity characterized by liver enlargement and histopathological changes .

- Endocrine Disruption : Epidemiological studies suggest that PFAS exposure may disrupt endocrine function, affecting reproductive health and development .

- Cancer Risk : Limited evidence suggests that long-term exposure to certain PFAS may increase cancer risk, particularly concerning liver and thyroid tumors .

Environmental Impact

A significant case study conducted in Queensland assessed the contamination of soil and water by PFAS at firefighting training sites. The study revealed elevated levels of PFDS in groundwater samples, correlating with historical use of firefighting foams containing PFAS . Microbiological testing indicated changes in microbial community structures in contaminated sites, suggesting potential ecological impacts.

Health Studies

A systematic review identified over 13,000 studies on various PFAS compounds, including PFDS. Notably, 121 mammalian bioassays and 111 epidemiological studies were included in the review. Findings indicated associations between PFAS exposure and adverse effects on reproductive, metabolic, and immune systems .

Biological Activity Data Table

Q & A

Q. How should researchers prepare stable stock solutions of 1H,1H,2H,2H-Perfluorodecanesulfonic Acid Sodium for in vitro studies?

To ensure stability, dissolve the compound in a solvent compatible with downstream applications (e.g., methanol, DMSO, or methanol:water mixtures). Purge the solvent with inert gas (e.g., nitrogen) to minimize oxidation. For example, a 10 mM stock can be prepared by dissolving 5.5 mg (MW: 550.16 g/mol) in 1 mL of methanol. Confirm solubility by vortexing and centrifuging to achieve a clear solution. Store aliquots at -20°C, avoiding freeze-thaw cycles to prevent degradation .

Q. What analytical techniques are recommended for quantifying this compound in environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Use a reverse-phase C18 column with mobile phases such as 2 mM ammonium acetate in water (A) and methanol (B). Optimize ionization in negative electrospray mode (ESI-) and monitor transitions specific to the compound (e.g., m/z 550.16 → 499.1 for quantification). Include isotopically labeled internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects .

Q. How does the solubility of this compound vary across solvents, and what are the implications for experimental design?

The compound is sparingly soluble in polar solvents like water but dissolves readily in methanol, DMSO, or methanol:water mixtures (95:5 v/v). For cell-based assays, use solvents at <0.1% (v/v) to avoid cytotoxicity. Pre-test solvent compatibility with biological systems (e.g., cell viability assays) .

Advanced Research Questions

Q. What environmental partitioning behavior (e.g., soil-water distribution) is observed for this compound, and how does this compare to shorter-chain PFAS?

The soil-water distribution coefficient (Kd) for this compound (log Kd = 5.66) is higher than shorter-chain analogs (e.g., 6:2 FTS: log Kd = 4.44), indicating stronger sorption to organic matter. This suggests reduced mobility in aquatic systems but potential bioaccumulation in sediments. Use batch equilibrium experiments with characterized soils to validate site-specific Kd values .

Q. What structural features determine the inhibitory potency of this compound on human steroidogenic enzymes?

The compound (8:2 FTS) does not inhibit human 3β-hydroxysteroid dehydrogenase 1 (3β-HSD1) at concentrations ≤10 μM, unlike perfluorooctanesulfonic acid (PFOS). The lack of inhibition correlates with its longer carbon chain (C10 vs. C8), which may sterically hinder enzyme binding. For structure-activity studies, compare IC50 values across homologs using in vitro enzyme assays and molecular docking simulations .

Q. How can researchers address discrepancies in reported environmental half-lives of this compound across studies?

Variability arises from differences in experimental conditions (e.g., pH, temperature, microbial communities). Standardize degradation studies using OECD guidelines (e.g., OECD 309 for water-sediment systems). Include abiotic controls to distinguish microbial vs. photolytic degradation. Use high-resolution mass spectrometry (HRMS) to track transformation products .

Q. What are the challenges in detecting this compound in complex matrices like human plasma, and how can they be mitigated?

Matrix effects (e.g., ion suppression) and low recovery rates (<70%) are common. Implement solid-phase extraction (SPE) with WAX cartridges for clean-up. Use a surrogate standard (e.g., ¹³C-PFOS) to correct recovery losses. Validate methods per ISO 17025 guidelines, ensuring limits of detection (LOD) ≤0.1 ng/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。